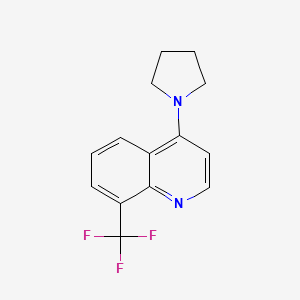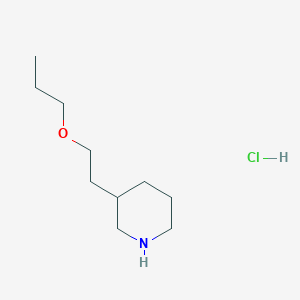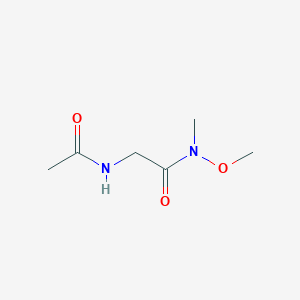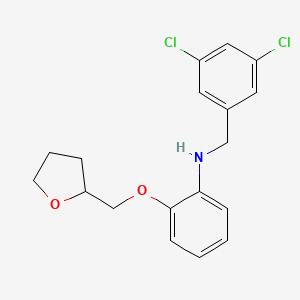
4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline
Übersicht
Beschreibung
“4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline” is a chemical compound with the CAS Number: 1020253-07-9. It has a molecular weight of 266.27 . The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the use of heterocyclic scaffolds . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving “this compound” are influenced by steric factors and the spatial orientation of substituents . The different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 266.27 . The compound has a linear formula of C14H13F3N2 .Wissenschaftliche Forschungsanwendungen
Anticorrosive Applications
Quinoline derivatives, including 4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline, have been recognized for their anticorrosive properties. They effectively adsorb and form stable chelating complexes with metallic surfaces, thus inhibiting corrosion. This application is particularly relevant in industrial settings where metal preservation is crucial. The electron-rich nature of these derivatives, attributable to their high electron density, facilitates the formation of coordination bonds with metallic atoms, enhancing their effectiveness as corrosion inhibitors (Verma, Quraishi, & Ebenso, 2020).
Optical Sensors
Quinoline and its derivatives have been utilized in the development of optical sensors due to their ability to form coordination and hydrogen bonds. These properties make them suitable for use as sensing probes in detecting various substances. The role of quinoline derivatives in enhancing the sensitivity and specificity of optical sensors underscores their significance in analytical chemistry and environmental monitoring (Jindal & Kaur, 2021).
Optoelectronic Materials
Research on quinoline derivatives has extended into the realm of optoelectronics, where they have been incorporated into luminescent small molecules and chelate compounds. These materials find applications in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. The integration of quinoline and pyrimidine rings into π-extended conjugated systems has proved valuable in creating novel materials for photo- and electroluminescence, showcasing the versatility of quinoline derivatives in advanced technology applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Green Chemistry
The synthesis of quinoline scaffolds via green chemistry methods highlights an important application in sustainable chemical synthesis. These methods aim to minimize the environmental impact by reducing the use of hazardous chemicals, solvents, and catalysts. The development of non-toxic, environment-friendly methodologies for synthesizing quinoline derivatives aligns with global efforts toward green and sustainable chemistry, reflecting the compound's role in promoting safer pharmaceutical and industrial practices (Nainwal et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It’s known that pyrrolidine derivatives can activate ketones and aldehydes towards nucleophilic addition by formation of enamines .
Biochemical Pathways
Related compounds have been used in the synthesis of functionalized pyrroloquinolines , and in the protodeboronation of pinacol boronic esters .
Pharmacokinetics
A compound with a similar structure was found to have high oral bioavailability in preclinical species and low plasma protein binding .
Result of Action
Related compounds have been used in the synthesis of various bioactive molecules .
Action Environment
It’s known that environmental factors such as ph, temperature, and presence of other molecules can affect the stability and efficacy of similar compounds .
Eigenschaften
IUPAC Name |
4-pyrrolidin-1-yl-8-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2/c15-14(16,17)11-5-3-4-10-12(6-7-18-13(10)11)19-8-1-2-9-19/h3-7H,1-2,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBELIDNIHJNJQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C3C=CC=C(C3=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674399 | |
| Record name | 4-(Pyrrolidin-1-yl)-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020253-07-9 | |
| Record name | 4-(1-Pyrrolidinyl)-8-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Pyrrolidin-1-yl)-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide](/img/structure/B1440428.png)

![3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1440432.png)

![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1440434.png)
![c-[1-(4-Methoxy-benzyl)-piperidin-4-yl]-methylamine dihydrochloride](/img/structure/B1440436.png)



![tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1440441.png)
![4-{[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}butanoic acid](/img/structure/B1440442.png)

![N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine](/img/structure/B1440447.png)